![molecular formula C17H12BrN3O2S B2513007 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide CAS No. 2418717-36-7](/img/structure/B2513007.png)
5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide, also known as BOPP, is a chemical compound that has gained significant attention in the field of scientific research. BOPP is a thieno[2,3-b]pyridine derivative that has shown promising results in various biological studies. In
Mechanism of Action
The mechanism of action of 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it is believed that 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide exerts its biological effects by inhibiting specific enzymes or proteins in the cells. For example, 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its potential anti-cancer properties. 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has shown cytotoxic effects against various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has shown anti-inflammatory and antibacterial properties, which can be studied for their potential use in treating inflammatory and infectious diseases.
One limitation of using 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide in lab experiments is its limited solubility in water. This can make it difficult to administer 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide in certain experimental settings. Additionally, the mechanism of action of 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is not fully understood, which can make it difficult to design experiments that specifically target 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide's biological effects.
Future Directions
There are several future directions for 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide research. One direction is to further explore its potential anti-cancer properties. 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has shown cytotoxic effects against various cancer cell lines, and further studies can be conducted to determine its efficacy in vivo. Additionally, further studies can be conducted to determine the mechanism of action of 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide, which can provide insight into its biological effects. Another direction is to explore the potential use of 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide as an anti-inflammatory and antibacterial agent, which can have significant implications in the treatment of inflammatory and infectious diseases.
Synthesis Methods
The synthesis of 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves the reaction of 5-bromo-2-chloro-thieno[2,3-b]pyridine with 3-(2-oxoazetidin-1-yl)aniline. The reaction is carried out in the presence of a base and a solvent. The resulting product is purified using column chromatography to obtain pure 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide.
Scientific Research Applications
5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has shown promising results in various scientific research studies. It has been studied for its potential anti-cancer properties, where it has shown cytotoxic effects against various cancer cell lines. 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has also been studied for its anti-inflammatory properties, where it has shown to inhibit the production of pro-inflammatory cytokines. Additionally, 5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has been studied for its potential use as an anti-microbial agent, where it has shown to have antibacterial activity against various strains of bacteria.
properties
IUPAC Name |
5-bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S/c18-11-6-10-7-14(24-17(10)19-9-11)16(23)20-12-2-1-3-13(8-12)21-5-4-15(21)22/h1-3,6-9H,4-5H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGBIVVQQBWSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC(=C2)NC(=O)C3=CC4=CC(=CN=C4S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[3-(2-oxoazetidin-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


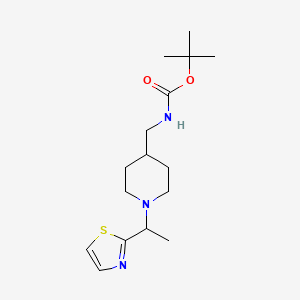

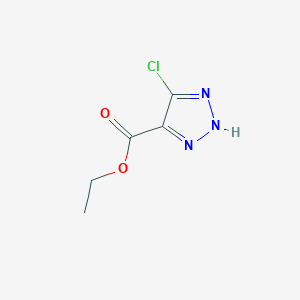
![8-(3-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512931.png)
![Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2512932.png)
![ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2512933.png)
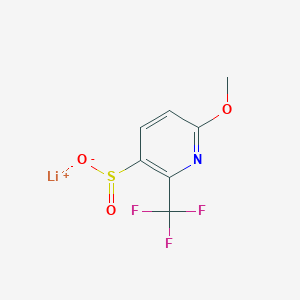
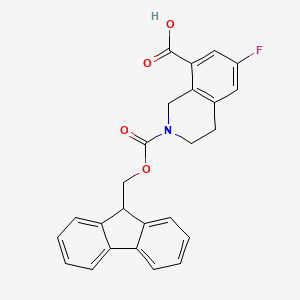
![3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2512938.png)
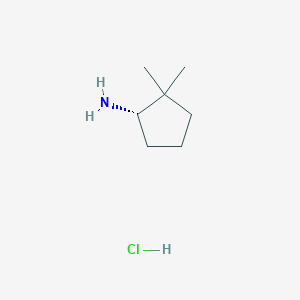
![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)
![Methyl 1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-4-methyl-3,4-dihydro-2H-naphthalene-1-carboxylate](/img/structure/B2512945.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/no-structure.png)